molecular formula C11H19NO6S B2819560 (2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid CAS No. 2375247-88-2

(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid

Cat. No.: B2819560
CAS No.: 2375247-88-2
M. Wt: 293.33
InChI Key: BCVKDKLIASJMTL-JGVFFNPUSA-N
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Description

(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO6S and its molecular weight is 293.33. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthesis

  • Cu-Catalyzed Coupling of Aryl Chlorides : This compound was involved in a study demonstrating a new class of amide ligands facilitating the Cu-catalyzed coupling of aryl chlorides with sodium methanesulfinate. This process produced pharmaceutically significant aryl methylsulfones (Ma et al., 2017).

  • Synthesis of Biologically Important Compounds : A study focused on the preparation of biologically important compounds like formoterol and tamsulosin from chiral aziridine-2-carboxylate, highlighting the versatility of these compounds in synthetic chemistry (Ha et al., 2007).

  • Influenza Neuraminidase Inhibitors : Research into the design and synthesis of influenza neuraminidase inhibitors involved the use of pyrrolidine-based structures, indicating the compound's potential in developing antiviral drugs (Wang et al., 2001).

Biological and Medicinal Chemistry

  • Enantioselective Preparation of Dihydropyrimidones : This compound was mentioned in the context of the enantioselective preparation of dihydropyrimidones, a key step in the synthesis of various bioactive molecules (Goss et al., 2009).

  • Aurora Kinase Inhibitor : A study involving the synthesis of Aurora kinase inhibitors, which may be useful in treating cancer, mentioned derivatives of this compound (ヘンリー,ジェームズ, 2006).

  • Synthesis of Non-proteinogenic Amino Acid Derivatives : The compound is also involved in the synthesis of protected methyl esters of the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid, showing its utility in peptide and protein engineering (Temperini et al., 2020).

  • Enantiomeric Separation in Drug Synthesis : It has been used in the enantiomeric separation of MK-0677, a novel orally-active growth hormone secretagogue, indicating its role in the synthesis of stereochemically pure pharmaceuticals (Zhou et al., 1997).

  • Catalytic Applications in Organic Synthesis : The compound has applications in catalysis, demonstrated in the synthesis of various bioactive molecules like pyrazol-5-ols and cinnamic acids under mild conditions (Zolfigol et al., 2015).

  • Antibacterial Applications : Studies have shown its potential in synthesizing compounds with antibacterial activity, highlighting its importance in developing new antimicrobial agents (Gabriel, 2007).

  • Use in Alkylation Reactions : Research on the alkylation of arenes with methyl glycidate, a critical reaction in organic synthesis, also makes use of this compound (Linares-Palomino et al., 2005).

  • Carbohydrate Chemistry : Its derivatives, such as methylsulfonylethoxycarbonyl (Msc), have been applied in the protection of carbohydrate alcohols, demonstrating its utility in complex organic syntheses (Ali et al., 2009).

  • Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of 1,2,4-triazole derivatives with potential antimicrobial activity and applications as surface active agents (El-Sayed, 2006).

  • Biocatalysis in Drug Metabolism : It has been part of studies exploring biocatalysis to produce mammalian metabolites of drugs, which is crucial for understanding drug metabolism and efficacy (Zmijewski et al., 2006).

  • Study of Drug Metabolism : Research on the metabolism of specific prostaglandin E2 agonists also involved this compound, demonstrating its relevance in pharmacokinetic studies (Prakash et al., 2008).

  • Development of Antibiotics : The compound has been used in the synthesis of novel carbapenem antibiotics, showing its potential in addressing antibiotic resistance (Iso et al., 1996).

  • Antibacterial Activity of Pyridonecarboxylic Acids : Studies on pyridonecarboxylic acids as antibacterial agents have also involved this compound, further underlining its role in developing new antibiotics (Egawa et al., 1984).

  • Photoinduced CO-Release Studies : Research into the photoinduced CO-release properties of functionalized ruthenium(II) polypyridyl complexes, which has implications in biosensing and biomedical applications, has utilized this compound (Bischof et al., 2013).

  • Microwave-Assisted Synthesis : The compound has been involved in microwave-assisted synthesis of 2-amino-4-arylpyrimidine derivatives, indicating its utility in accelerating chemical reactions (Matloobi & Kappe, 2007).

  • Na+/H+ Antiporter Inhibitors : Research on Na+/H+ antiporter inhibitors, which are beneficial in treating cardiac ischemia, included this compound, highlighting its potential in cardiovascular therapeutics (Baumgarth et al., 1997).

  • Antiangiogenic and Anticancer Agents : Studies on the design, synthesis, and evaluation of analogs as antiangiogenic and anticancer agents, specifically for multiple myeloma, have also made use of this compound (Ghosh et al., 2020).

Properties

IUPAC Name

(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6S/c1-11(2,3)18-10(15)12-6-7(19(4,16)17)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVKDKLIASJMTL-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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